NiXantphos Palladacycle Gen. 3
CAS No.:
Cat. No.: VC17933304
Molecular Formula: C49H41N2O4P2PdS-
Molecular Weight: 922.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C49H41N2O4P2PdS- |
|---|---|
| Molecular Weight | 922.3 g/mol |
| IUPAC Name | (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
| Standard InChI | InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
| Standard InChI Key | UWXQGGFJCNBWEV-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Introduction
Chemical Identity and Structural Features
NiXantphos Palladacycle Gen. 3 is characterized by the molecular formula C₄₉H₄₁N₂O₄P₂PdS⁻ and a molecular weight of 922.3 g/mol . Its IUPAC name, (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane; methanesulfonic acid; palladium; 2-phenylaniline, reflects the integration of a phenoxazine backbone modified with diphenylphosphine groups, a palladium center, and counterions stabilizing the complex. The canonical SMILES string (CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]) confirms the presence of sulfonic acid, palladium, and an aniline-derived component.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₉H₄₁N₂O₄P₂PdS⁻ | |
| Molecular Weight | 922.3 g/mol | |
| CAS Number | 1602922-03-1 | |
| Purity | ≥98% | |
| Deprotonation pKa | ~22 (phenoxazine N–H) |
The phenoxazine core’s acidity (pKa ≈ 22) enables deprotonation under basic conditions (e.g., KN(SiMe₃)₂), forming a heterobimetallic Pd–NiXantphos species critical for catalytic activity . NMR studies reveal significant upfield shifts in phenoxazine protons (Δ = −0.75 ppm for Hₐ) upon deprotonation, while ³¹P NMR shows minimal perturbation (−18.99 ppm to −18.68 ppm), indicating retained electronic properties at phosphorus centers .
Synthesis and Mechanistic Insights
The synthesis involves coordinating Pd(II) with NiXantphos under basic conditions, followed by counterion exchange with methanesulfonate. Key steps include:
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Ligand Deprotonation: KN(SiMe₃)₂ abstracts the phenoxazine N–H proton, generating a stabilized anion .
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Palladium Coordination: The deprotonated ligand binds Pd via phosphorus atoms, forming a square-planar complex.
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Counterion Stabilization: Methanesulfonate and 2-phenylaniline derivatives balance charge and enhance solubility.
Mechanistic Advantages:
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Cooperative Reactivity: The deprotonated phenoxazine backbone facilitates oxidative addition of aryl chlorides at Pd, bypassing high-temperature requirements typical for Pd/Xantphos systems .
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Chemoselectivity: Functional groups prone to side reactions (e.g., ketones, esters) remain intact due to mild reaction conditions (25°C, <24 h) .
Catalytic Applications in Organic Synthesis
Deprotonative Cross-Coupling Processes (DCCP)
NiXantphos Palladacycle Gen. 3 enables room-temperature coupling of aryl chlorides with diarylmethanes, producing triarylmethanes in yields exceeding 85% . For example, diphenylmethane reacts with 1-bromo-4-tert-butylbenzene to form tris(4-tert-butylphenyl)methane within 12 hours at 25°C .
Table 2: Representative DCCP Reactions
| Substrate Aryl Chloride | Diarylmethane | Product Yield (%) | Conditions |
|---|---|---|---|
| 4-ClC₆H₄-tBu | Ph₂CH₂ | 89 | 25°C, 12 h |
| 2-ClC₆H₄OMe | (4-MeOC₆H₄)₂CH₂ | 78 | 25°C, 18 h |
| 3-ClC₆H₄CN | (4-CF₃C₆H₄)₂CH₂ | 82 | 25°C, 24 h |
Buchwald-Hartwig Amination
The catalyst facilitates C–N bond formation between aryl chlorides and secondary amines. For instance, 4-chlorotoluene couples with morpholine to yield N-(4-tolyl)morpholine in 92% yield (80°C, 3 h) .
Comparative Performance with Other Ligands
NiXantphos outperforms monodentate (e.g., P(tBu)₃) and bidentate (e.g., Xantphos, dppf) ligands in DCCP due to its unique deprotonation-enhanced reactivity:
Table 3: Ligand Comparison in DCCP
| Ligand | Aryl Chloride Conversion (%) | Byproduct Formation (%) |
|---|---|---|
| NiXantphos | 98 | <2 |
| Xantphos | 45 | 18 |
| dppf | 32 | 25 |
| P(tBu)₃ | 67 | 12 |
Key factors include:
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Deprotonation-Induced Activation: Only NiXantphos undergoes base-mediated deprotonation, accelerating oxidative addition .
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Steric Flexibility: The phenoxazine scaffold accommodates bulky substrates without inhibiting Pd accessibility.
Recent Research Advancements
NMR and DFT Studies
¹H and ³¹P NMR analyses confirm complete deprotonation with 1.5 equiv KN(SiMe₃)₂, inducing a 0.75 ppm upfield shift in Hₐ . DFT calculations reveal minimal electron density changes at phosphorus centers post-deprotonation, preserving Pd–P bonding integrity .
Functional Group Tolerance
The catalyst exhibits exceptional chemoselectivity:
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Electrophilic Groups: Nitriles, esters, and ketones remain unaffected during DCCP .
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Sensitive Moieties: Enolates and acidic C–H bonds (pKa < 32) undergo selective arylation without side reactions .
Industrial and Academic Implications
NiXantphos Palladacycle Gen. 3 addresses longstanding challenges in aryl chloride activation, offering:
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